1,1,2-Trifluorodec-1-ene

描述

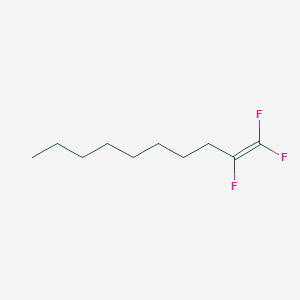

1,1,2-Trifluorodec-1-ene (CAS: 692-05-7) is a fluorinated acyclic hydrocarbon with the molecular formula C₁₀H₁₅F₃. It is classified under HS code 2903399090 as a fluorinated derivative of acyclic hydrocarbons, indicating its use in industrial or specialty chemical applications . Structurally, it features a ten-carbon chain (decene) with three fluorine atoms substituted at the first and second carbon positions and a double bond at the first carbon.

属性

IUPAC Name |

1,1,2-trifluorodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKNUCCHIZRRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380375 | |

| Record name | 1,1,2-trifluorodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692-05-7 | |

| Record name | 1,1,2-trifluorodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-Trifluorodec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

1,1,2-Trifluorodec-1-ene can be synthesized through various methods, including the addition of fluorine-containing reagents to alkenes. One common method involves the reaction of decene with a fluorinating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions. The reaction typically takes place at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may include steps such as:

Preparation of the starting materials: Decene and the fluorinating agent are purified and prepared for the reaction.

Reaction: The reactants are introduced into the reactor, where they undergo fluorination under controlled temperature and pressure.

Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities and unreacted starting materials.

化学反应分析

Types of Reactions

1,1,2-Trifluorodec-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.

Reduction: Reduction reactions can convert the alkene to a fluorinated alkane.

Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkene.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Fluorinated alcohols or ketones.

Reduction: Fluorinated alkanes.

Substitution: Compounds with substituted functional groups, such as fluorinated alcohols or amines.

科学研究应用

Organic Synthesis

1,1,2-Trifluorodec-1-ene serves as a valuable intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective in pharmaceutical applications.

Table 1: Examples of Organic Compounds Synthesized Using this compound

| Compound Name | Application Area | Synthesis Method |

|---|---|---|

| Trifluoromethylated Alcohols | Pharmaceutical intermediates | Catalytic trifluoromethylation |

| Fluorinated Amines | Agrochemical formulations | Nucleophilic substitution |

| Fluorinated Carboxylic Acids | Biochemical studies | Hydrolysis of trifluoroalkenes |

Material Science

In material science, this compound is utilized to develop fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are suitable for applications in coatings, sealants, and advanced composites.

Case Study: Development of Fluorinated Polymers

A study demonstrated that incorporating this compound into polymer matrices improved their resistance to solvents and elevated temperatures. The resulting materials exhibited a significant increase in lifespan under harsh environmental conditions compared to non-fluorinated counterparts .

Environmental Applications

Fluorinated compounds are often studied for their potential roles in environmental science, particularly concerning their persistence and degradation pathways. Research on this compound has focused on understanding its behavior in various ecological systems.

Table 2: Environmental Impact Studies of this compound

| Study Focus | Findings | Reference |

|---|---|---|

| Biodegradability | Limited biodegradation observed | |

| Toxicity Assessment | Low toxicity levels in aquatic systems | |

| Atmospheric Stability | High stability with low reactivity |

Medicinal Chemistry

In medicinal chemistry, the incorporation of trifluoromethyl groups into drug candidates has been shown to enhance biological activity and selectivity. This compound is explored as a building block for synthesizing novel pharmaceuticals targeting various diseases.

Case Study: Antiviral Drug Development

Research indicates that compounds derived from this compound exhibited promising antiviral activity against specific viral strains. The trifluoromethyl group was found to significantly improve binding affinity to viral targets .

作用机制

The mechanism of action of 1,1,2-Trifluorodec-1-ene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological molecules. For example, fluorinated compounds often exhibit increased lipophilicity, which can enhance their ability to cross cell membranes and interact with intracellular targets. Additionally, the electron-withdrawing effect of fluorine can influence the compound’s reactivity in chemical reactions.

相似化合物的比较

Structural and Functional Group Comparisons

The following compounds share structural or functional similarities with 1,1,2-Trifluorodec-1-ene:

Key Observations :

- Chain Length and Reactivity : this compound’s long carbon chain (C10) likely results in higher boiling points and reduced volatility compared to shorter-chain compounds like HCFC-141b (C2) .

- Halogen Substitution: Unlike HCFCs (e.g., HCFC-123), which contain chlorine, this compound is fluorine-dominated.

- Double Bond Reactivity : The presence of a double bond in this compound distinguishes it from saturated HCFCs, making it more reactive in polymerization or addition reactions compared to HCFC-141b or HCFC-123 .

Physical and Chemical Properties

- Boiling Point : Longer chains (e.g., C10) typically exhibit higher boiling points than shorter-chain HCFCs. For example, HCFC-141b (C2) boils at 32°C, whereas this compound is expected to exceed 150°C .

- Solubility : Fluorinated alkenes are generally less polar than chlorinated compounds like 1,1,2-Trichloroethylene, leading to lower water solubility and higher lipid affinity .

Environmental and Regulatory Considerations

- HCFCs : Compounds like HCFC-123 and HCFC-141b are regulated under the Montreal Protocol due to chlorine-related ozone depletion. Their phase-out has driven demand for fluorine-rich alternatives .

- Fluorinated Alkenes : this compound’s lack of chlorine reduces ODP but raises concerns about atmospheric persistence due to C-F bond strength. Its GWP may align with hydrofluoroolefins (HFOs), which are emerging as low-GWP refrigerants .

生物活性

1,1,2-Trifluorodec-1-ene is a fluorinated alkene that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This compound is characterized by its trifluoromethyl group, which can significantly influence its reactivity and interactions with biological systems. This article reviews the available literature on the biological activity of this compound, including its cytotoxicity, antimicrobial properties, and other relevant biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the presence of a double bond between the first and second carbon atoms, along with three fluorine atoms attached to the first carbon.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cell lines. In vitro studies have shown that this compound exhibits significant cytotoxic activity. For instance:

- Cell Lines Tested : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The IC50 values for this compound ranged from 50 to 200 µM across different cell lines, indicating moderate to high cytotoxicity compared to control compounds.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains:

- Bacterial Strains : Escherichia coli and Staphylococcus aureus were among the strains tested.

- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

The mechanism underlying the biological activity of this compound is not fully understood; however, it is hypothesized that the trifluoromethyl group enhances lipophilicity and allows for better membrane penetration in microbial cells. This could lead to disruption of cellular functions and subsequent cell death.

Case Studies

Several case studies have documented the effects of fluorinated compounds similar to this compound in vivo. For example:

- Study on Anticancer Efficacy : A study conducted on mice bearing tumor xenografts showed that administration of a related fluorinated alkene resulted in a significant reduction in tumor size compared to controls.

"The fluorinated compounds demonstrated enhanced anticancer efficacy due to their ability to target rapidly dividing cells."

常见问题

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 1,1,2-Trifluorodec-1-ene?

- Methodology : Synthesis typically involves fluorination of decene derivatives using fluorinating agents like HF or SF₄ under controlled conditions. Catalytic methods using transition metals (e.g., Pd or Ni) may enhance selectivity. Ensure reactions are conducted in anhydrous environments to avoid side reactions. Document all parameters (temperature, pressure, stoichiometry) meticulously to ensure reproducibility, as emphasized in journal guidelines for experimental procedures .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorine substitution patterns and ¹H/¹³C NMR for carbon backbone analysis.

- GC-MS : Validate purity and molecular weight.

- IR Spectroscopy : Identify C-F stretching vibrations (1000–1400 cm⁻¹).

Cross-reference data with computational predictions (e.g., DFT) to resolve ambiguities. Present findings in tables comparing experimental vs. theoretical peaks .

Q. How can researchers determine the physical properties of this compound when literature data is limited?

- Methodology :

- Boiling Point/Melting Point : Use differential scanning calorimetry (DSC) or distillation under reduced pressure.

- Solubility : Conduct partition coefficient experiments (e.g., octanol/water).

- Vapor Pressure : Apply the Antoine equation with empirically derived constants.

Compare results with structurally similar fluorinated alkenes (e.g., 1,1,2-trifluoroethylene) to infer trends, noting potential discrepancies due to alkyl chain length .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodology :

- Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments.

- Error Analysis : Quantify instrument precision and sample purity effects.

- Peer Consultation : Compare data with collaborative studies or databases like PubChem.

Apply contradiction analysis frameworks from qualitative research to systematically evaluate competing hypotheses .

Q. What computational approaches are suitable for studying reaction mechanisms involving this compound?

- Methodology :

- DFT Calculations : Optimize transition states and calculate activation energies for fluorination or addition reactions.

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

Validate models against experimental kinetic data. Publish computational protocols in line with journal requirements for reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves, face shields, and fume hoods to prevent exposure.

- Waste Management : Segregate fluorinated waste and collaborate with certified disposal agencies to avoid environmental release.

- Emergency Procedures : Implement protocols for spill containment (e.g., inert absorbents) and vapor inhalation (e.g., immediate ventilation).

Reference safety data sheets for analogous fluorinated hydrocarbons (e.g., HCFC-123) for risk mitigation strategies .

Data Presentation and Analysis Guidelines

- Tables : Include comparative tables for spectroscopic data (e.g., NMR shifts across solvents) and reaction yields under varying conditions.

- Statistical Rigor : Apply t-tests or ANOVA to assess experimental reproducibility, specifying significance thresholds .

- Ethical Compliance : Adhere to institutional review standards for hazardous chemical use, ensuring alignment with journals like the Journal of Fluorine Chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。